2-Bromo-4-fluorobenzyl bromide

Description

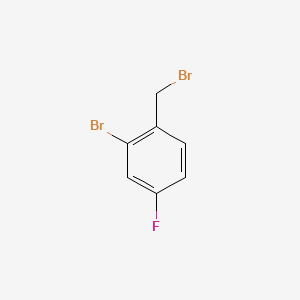

2-Bromo-4-fluorobenzyl bromide is an organic compound with the molecular formula C7H5Br2F. It is a substituted benzyl bromide, characterized by the presence of both bromine and fluorine atoms on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Propriétés

IUPAC Name |

2-bromo-1-(bromomethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F/c8-4-5-1-2-6(10)3-7(5)9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLUIZXBWYUFMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443823 | |

| Record name | 2-Bromo-4-fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61150-57-0 | |

| Record name | 2-Bromo-1-(bromomethyl)-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61150-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Bromo-4-fluorobenzyl bromide can be synthesized through several methods. One common approach involves the bromination of 2-fluoro-4-bromotoluene. The process typically includes the following steps:

Salification: Toluidine is used as the initial raw material.

Nitration: The compound undergoes nitration to introduce a nitro group.

Diazotization: The nitro group is converted to a diazonium salt.

Bromization: The diazonium salt is then brominated to form 2-fluoro-4-bromotoluene.

Reduction and Fluorination: The compound is reduced and fluorinated.

Bromization with Bromine Light: Finally, the compound is bromized with bromine light to synthesize this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions. The use of specialized equipment and optimized reaction parameters ensures high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-4-fluorobenzyl bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

Catalysts: Palladium catalysts are often used in cross-coupling reactions involving this compound.

Solvents: Organic solvents such as dichloromethane and toluene are commonly used.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield benzylamine derivatives, while reactions with thiols can produce thioethers.

Applications De Recherche Scientifique

4-Bromo-2-fluorobenzyl bromide is a chemical compound utilized in organic synthesis and pharmaceutical research . It has the molecular formula C7H5Br2F and a molecular weight of 267.92 . The compound is a solid at 20°C . It is recommended to store it in a cool and dark place below 15°C .

Applications

4-Bromo-2-fluorobenzyl bromide is widely utilized in research and development :

- Synthetic Chemistry It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, enabling the development of new drugs and crop protection agents .

- Pharmaceutical Development It is used in the creation of complex organic molecules, particularly in the design of targeted therapies for diseases, enhancing the efficiency of drug discovery processes .

- Material Science The compound is applied in the formulation of specialty polymers and resins, contributing to the production of materials with improved thermal and chemical resistance .

- Fluorinated Compounds It plays a crucial role in the synthesis of fluorinated compounds, which are important in various applications including pharmaceuticals and fluorinated surfactants, offering unique properties such as increased stability .

- Research and Development In academic and industrial laboratories, it is utilized for studying reaction mechanisms and developing new synthetic methodologies, providing insights that can lead to innovative solutions in chemical synthesis .

4-Bromo-2-fluorobenzyl bromide can be used as a starting material to obtain anhydrous potassium carbonate and 7-trifluoromethyl indoline-2,3-dione in N,N-dimethylformamide and chlorobenzene .

Safety Information

Mécanisme D'action

The mechanism of action of 2-Bromo-4-fluorobenzyl bromide involves its reactivity as an electrophile. The bromine atoms on the benzene ring make the compound highly reactive towards nucleophiles. This reactivity allows it to participate in various substitution reactions, forming new carbon-nucleophile bonds. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Fluorobenzyl bromide: Similar in structure but lacks the second bromine atom.

4-(Trifluoromethyl)benzyl bromide: Contains a trifluoromethyl group instead of a fluorine atom.

2,6-Difluorobenzyl bromide: Contains two fluorine atoms instead of one.

Uniqueness

2-Bromo-4-fluorobenzyl bromide is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research contexts .

Activité Biologique

2-Bromo-4-fluorobenzyl bromide is a halogenated organic compound with significant applications in medicinal chemistry and organic synthesis. Its unique structure allows it to serve as a versatile intermediate in the development of various pharmaceuticals, particularly those targeting cancer and other diseases. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in drug development, and relevant research findings.

- Molecular Formula: C7H5Br2F

- Molecular Weight: 267.92 g/mol

- Appearance: White to light yellow crystalline powder

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Anticancer Activity: This compound has been investigated for its potential in synthesizing anti-cancer agents. The introduction of bromine and fluorine atoms can enhance the pharmacological properties of drug candidates by improving their binding affinity and selectivity towards cancer cells .

- Enzyme Inhibition: Studies have shown that halogenated compounds like this compound can inhibit specific enzymes involved in cancer progression. For instance, it may act as an inhibitor of kinases or proteases that are critical in tumor growth and metastasis .

- Biochemical Research Applications: Researchers utilize this compound to study various biochemical processes, including receptor-ligand interactions and cellular signaling pathways. Its role as a molecular probe helps in understanding disease mechanisms at a cellular level .

Applications in Drug Development

This compound serves as an essential building block in the synthesis of several pharmaceutical agents. Its applications include:

- Synthesis of Anticancer Drugs: It acts as an intermediate in the preparation of compounds that exhibit cytotoxicity against cancer cell lines.

- Development of Targeted Therapies: The compound is used in creating drugs that target specific molecular pathways involved in diseases, particularly cancers and neurological disorders .

- Organic Synthesis: It is frequently employed in organic synthesis for introducing bromine and fluorine substituents, which are crucial for developing complex molecular structures .

Case Studies

-

Anticancer Compound Development:

- A study focused on synthesizing novel derivatives from this compound demonstrated enhanced anti-tumor activity compared to non-halogenated counterparts. The derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for further development .

- Enzyme Inhibition Studies:

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C7H5Br2F |

| Molecular Weight | 267.92 g/mol |

| Appearance | White to light yellow |

| Anticancer Activity | Yes |

| Enzyme Inhibition | Yes |

Q & A

Q. What are the critical safety protocols for handling 2-bromo-4-fluorobenzyl bromide in laboratory settings?

Methodological Answer: this compound is highly reactive and corrosive. Key safety measures include:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of volatile vapors .

- Storage: Store in airtight, amber glass containers at 2–8°C to minimize degradation and hydrolysis. Avoid prolonged storage due to instability .

- Spill Management: Neutralize spills with sodium bicarbonate or sand, followed by disposal as hazardous waste .

- First Aid: For skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .

Q. What are the standard methods for synthesizing this compound?

Methodological Answer: A common synthesis route involves:

Bromination of 4-fluorotoluene: React 4-fluorotoluene with N-bromosuccinimide (NBS) under UV light or radical initiators (e.g., AIBN) in CCl₄ to yield 4-fluorobenzyl bromide .

Regioselective Bromination: Introduce a second bromine atom at the ortho position using FeBr₃ as a catalyst under controlled temperatures (40–60°C) .

Purification: Distill under reduced pressure (e.g., 85°C at 20 hPa) to isolate the product. Confirm purity via GC-MS or ¹H NMR (e.g., δ 3.31 ppm for benzylic CH₂Br) .

Q. How can researchers characterize the purity and stability of this compound?

Methodological Answer:

- Purity Analysis:

- Stability Testing:

- Perform accelerated degradation studies at 40°C/75% RH. Monitor hydrolysis via FT-IR (appearance of -OH stretches) or HPLC .

Advanced Research Questions

Q. How can competing elimination and substitution pathways be minimized during reactions with this compound?

Methodological Answer:

- Solvent Choice: Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and favor SN2 mechanisms .

- Temperature Control: Maintain reactions below 60°C to suppress E2 elimination.

- Catalyst Optimization: For Pd(0)-catalyzed coupling (e.g., C–H arylation), use Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos) to enhance regioselectivity .

- Byproduct Analysis: Identify elimination products (e.g., styrene derivatives) via LC-MS and adjust reaction conditions accordingly.

Q. What strategies are effective for analyzing trace-level impurities in this compound?

Methodological Answer:

- LC-HRMS: Detect impurities at ppm levels using reverse-phase C18 columns and electrospray ionization. Compare fragmentation patterns with reference standards .

- X-ray Crystallography: Resolve structural ambiguities (e.g., bromine positional isomers) by growing single crystals in hexane/ethyl acetate mixtures .

- ICP-MS: Quantify residual heavy metals (e.g., Fe from catalysts) to ensure compliance with ICH Q3D guidelines .

Q. How does the electronic effect of the fluorine substituent influence the reactivity of this compound?

Methodological Answer:

- Electron-Withdrawing Effect: The fluorine atom at the para position deactivates the benzene ring, reducing electrophilic substitution but enhancing SN2 reactivity at the benzylic position .

- Ortho Bromine Interaction: The bromine at C2 sterically hinders nucleophilic attack, requiring optimized reaction geometries (e.g., Pd-catalyzed cross-coupling with malonate esters) .

- Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to map charge distribution and predict regioselectivity in substitution reactions .

Q. What are the challenges in scaling up reactions involving this compound?

Methodological Answer:

- Thermal Instability: Large-scale exothermic reactions risk thermal runaway. Implement jacketed reactors with precise temperature control (<50°C) .

- Mass Transfer Limitations: Optimize stirring rates (≥500 rpm) and solvent viscosity (e.g., THF > CCl₄) to enhance mixing efficiency.

- Waste Management: Neutralize brominated byproducts with Na₂S₂O₃ and adhere to EPA guidelines for bromine disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.